5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1256790-33-6
VCID: VC2601317
InChI: InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3
SMILES: COC1=CC(=NC=C1Br)C(F)(F)F
Molecular Formula: C7H5BrF3NO
Molecular Weight: 256.02 g/mol

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine

CAS No.: 1256790-33-6

Cat. No.: VC2601317

Molecular Formula: C7H5BrF3NO

Molecular Weight: 256.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine - 1256790-33-6

Specification

CAS No. 1256790-33-6
Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
IUPAC Name 5-bromo-4-methoxy-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5BrF3NO/c1-13-5-2-6(7(9,10)11)12-3-4(5)8/h2-3H,1H3
Standard InChI Key LLCBHHNMCLINRY-UHFFFAOYSA-N
SMILES COC1=CC(=NC=C1Br)C(F)(F)F
Canonical SMILES COC1=CC(=NC=C1Br)C(F)(F)F

Introduction

Basic Properties and Structural Characteristics

Chemical Identity

5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family of heterocyclic compounds. Its structure is characterized by a pyridine ring with three functional groups: a bromine atom at the 5-position, a methoxy group at the 4-position, and a trifluoromethyl group at the 2-position . The compound is identified by CAS registry number 1256790-33-6 and is also known by various synonyms including "Pyridine, 5-bromo-4-methoxy-2-(trifluoromethyl)-" .

Physical and Chemical Properties

The compound has a molecular formula of C7H5BrF3NO with a molecular weight of 256.02 g/mol . This relatively small molecule possesses several important physicochemical properties that influence its behavior in chemical reactions and biological systems. The presence of the trifluoromethyl group significantly affects the electronic properties of the pyridine ring, making it electron-deficient and thereby influencing its reactivity in various chemical transformations .

Structural Features

The structure of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine includes several key features that contribute to its chemical behavior:

  • The bromine atom at the 5-position serves as a reactive site for various coupling reactions, particularly metal-catalyzed cross-coupling reactions.

  • The methoxy group at the 4-position contributes to the electronic properties of the ring and can participate in hydrogen bonding interactions .

  • The trifluoromethyl group at the 2-position enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical applications .

Computed Properties

Computational chemistry provides additional insights into the characteristics of this compound:

PropertyValueReference
Molecular Weight256.02 g/molComputed by PubChem
XLogP3-AA2.4Computed by XLogP3
Hydrogen Bond Donor Count0Computed by Cactvs
Hydrogen Bond Acceptor Count5Computed by Cactvs
Rotatable Bond Count1Computed by Cactvs
Exact Mass254.95066 DaComputed by PubChem

These properties, particularly the XLogP3-AA value of 2.4, indicate the compound's moderate lipophilicity, which influences its solubility in different solvents and its potential for membrane permeability in biological systems .

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. These synthetic routes must be carefully designed to incorporate the three functional groups at the correct positions on the pyridine ring. The synthetic strategies usually build upon existing pyridine frameworks or construct the pyridine ring from appropriate precursors that already contain some of the desired functional groups .

Bromination Methods

A common synthetic approach involves the bromination of 4-methoxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction is typically conducted in organic solvents like dichloromethane or chloroform under controlled conditions, often at room temperature or slightly elevated temperatures to ensure selectivity for the 5-position. The regioselectivity of this bromination is influenced by the electronic effects of the existing substituents on the pyridine ring.

Alternative Synthesis Routes

Alternative synthetic routes may involve:

  • Construction of the pyridine ring from trifluoromethyl-containing building blocks .

  • Chlorine/fluorine exchange using trichloromethylpyridine derivatives .

  • Direct introduction of a trifluoromethyl group to an appropriately substituted pyridine using trifluoromethylation reagents .

These approaches provide flexibility in the synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine and related compounds, allowing chemists to select the most appropriate route based on available starting materials, desired scale, and specific reaction conditions .

Industrial Scale Production

For industrial applications, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for achieving high purity and yield of the desired compound. The development of practical large-scale industrial manufacturing processes for trifluoromethylpyridines is an important area of research, as these compounds serve as key raw materials for various agrochemicals and pharmaceuticals .

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is largely determined by its functional groups:

  • The bromine atom at the 5-position makes the compound suitable for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

  • The methoxy group at the 4-position can undergo nucleophilic substitution reactions or serve as a directing group in certain transformations .

  • The trifluoromethyl group at the 2-position influences the electronic properties of the pyridine ring and is generally stable under a wide range of reaction conditions .

Applications in Synthetic Chemistry

The compound's unique combination of functional groups imparts distinct reactivity profiles compared to similar compounds, making it valuable in organic synthesis for creating complex organic molecules. It serves as a versatile building block for constructing more complex pyridine derivatives with potential applications in various fields .

Pharmaceutical Applications

In pharmaceutical development, 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine and related trifluoromethylpyridines serve as key intermediates in the synthesis of bioactive molecules . The trifluoromethyl group enhances the lipophilicity of the molecule, which can influence its ADME (Absorption, Distribution, Metabolism, Excretion) properties . Compounds containing the trifluoromethyl group often exhibit enhanced biological activity, lower toxicity, and improved selectivity compared to their non-fluorinated counterparts .

Agrochemical Applications

Trifluoromethylpyridines, including 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine, have found applications in the development of various agrochemicals . The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make these compounds valuable in the design of effective pesticides and herbicides .

Related Compounds and Derivatives

Deuterated Analogs

A notable derivative of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine is its deuterated analog, 5-Bromo-4-(methoxy-d3)-2-(trifluoromethyl)pyridine (CAS: 172405165) . This compound has a molecular weight of 259.04 g/mol and contains three deuterium atoms in place of the hydrogen atoms in the methoxy group . Deuterated compounds are valuable in various analytical applications, particularly in mass spectrometry and NMR studies, where they can serve as internal standards or tracers .

Structural Analogs

Related compounds include other substituted trifluoromethylpyridines, such as:

  • 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine, which differs in the position and nature of the substituents

  • 2-Chloro-3-trifluoromethyl-5-nitropyridine, which is used as a starting material in some synthetic routes

These structural analogs share the trifluoromethylpyridine core but differ in the nature and position of other substituents, leading to distinct chemical and biological properties .

Synthetic Intermediates

Several compounds serve as intermediates in the synthesis of trifluoromethylpyridines, including:

  • 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)dimethyl malonate

  • 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

These intermediates highlight the diverse synthetic pathways that can be employed to access trifluoromethylpyridines with various substitution patterns .

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and sustainable synthetic routes to 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine and related compounds . This could include the exploration of novel catalytic systems, green chemistry approaches, and continuous flow processes to improve yield, selectivity, and environmental impact .

Expanding Applications

As the importance of fluorine-containing compounds in pharmaceutical and agrochemical development continues to grow, there is significant potential for expanding the applications of 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine and related compounds . This may include the development of novel bioactive molecules, materials with unique properties, or catalysts for specific transformations .

Structure-Activity Relationship Studies

Detailed studies on the structure-activity relationships of compounds derived from 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine could provide valuable insights for rational drug design and the development of more effective agrochemicals . Understanding how modifications to the basic structure affect biological activity and physicochemical properties could guide the design of next-generation compounds with improved performance .

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